2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide

Structure-Activity Relationship Indole N-alkylation Bis(indolyl)glyoxylamide

Procure 862831-87-6 for unique SAR studies as a 1,2-dimethyl survivin probe. This bioisostere bridges the gap between mono-methyl selective antibacterials (10g) and unsubstituted anticancer parent compounds. Ideal for mapping N-alkylation spatial dependencies and microbiota-drug interaction studies. Ensure rigorous IP agreement for novel scaffold libraries.

Molecular Formula C22H21N3O2
Molecular Weight 359.429
CAS No. 862831-87-6
Cat. No. B2401718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide
CAS862831-87-6
Molecular FormulaC22H21N3O2
Molecular Weight359.429
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCC3=CNC4=CC=CC=C43
InChIInChI=1S/C22H21N3O2/c1-14-20(17-8-4-6-10-19(17)25(14)2)21(26)22(27)23-12-11-15-13-24-18-9-5-3-7-16(15)18/h3-10,13,24H,11-12H2,1-2H3,(H,23,27)
InChIKeyDOHXNYNDYOCLLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,2-Dimethyl-1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide (CAS 862831-87-6): Bis(indolyl)glyoxylamide Procurement Baseline


2-(1,2-Dimethyl-1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide (CAS 862831-87-6, molecular formula C22H21N3O2, molecular weight 359.429 g/mol) is a synthetic bis(indolyl)glyoxylamide derivative . It belongs to the indole-3-glyoxylamide class, a privileged scaffold in medicinal chemistry with documented anticancer, antibacterial, anti-HIV, and anti-inflammatory activities . This compound is distinguished by a 1,2-dimethyl substitution on the left-hand indole ring and a tryptamine-derived ethyl linker connecting to an unsubstituted right-hand indole, placing it among the N-substituted bis(indolyl)glyoxylamide subfamily. No primary research publications, patents, or authoritative database entries currently exist specifically for this compound; all evidence presented herein is derived from class-level inference based on structurally proximate bis(indolyl)glyoxylamide analogs .

Why In-Class Bis(indolyl)glyoxylamide Interchange Is Not Supported for CAS 862831-87-6


Within the bis(indolyl)glyoxylamide chemotype, small structural modifications produce binary switches in biological activity profiles. The unsubstituted parent bis(indolyl)glyoxylamide (compound 10a) exhibits moderate anticancer cytotoxicity (IC50 38–97 µM across PC-3, HeLa, MDA-MB-231, and BxPC-3 cell lines) and moderate antibacterial activity . Introducing an N-methyl group on the right-hand indole (compound 10g) completely abolishes anticancer activity (IC50 >100 µM in all tested lines) while simultaneously generating potent Gram-negative antibacterial activity (MIC 12.5 µg/mL against E. coli) . Conversely, a 6-fluoro substitution on the left-hand indole (compound 10f) improves anticancer potency approximately 2-fold (IC50 21–29 µM) without conferring antibacterial activity . The target compound CAS 862831-87-6 bears a 1,2-dimethyl substitution pattern (N1-methyl plus C2-methyl on the left-hand indole) and an unsubstituted NH on the right-hand indole — a combination not represented in any published SAR series. Based on the demonstrated N-alkylation penalty, this substitution pattern is predicted to shift the biological profile away from the unsubstituted parent and toward a distinct, currently uncharacterized activity signature . Substituting this compound with an unsubstituted bis(indolyl)glyoxylamide or a simple N,N-dimethylindole-3-glyoxylamide therefore risks selecting an agent with a fundamentally different target engagement and selectivity profile.

CAS 862831-87-6 Quantitative Differentiation Evidence Guide


N1,C2-Dimethyl Substitution Pattern Differentiates from All Published Bis(indolyl)glyoxylamide Analogs

CAS 862831-87-6 is the only bis(indolyl)glyoxylamide entry bearing simultaneous N1-methyl and C2-methyl substitution on the left-hand indole while retaining a free NH on the right-hand indole. The published SAR series (Tantak et al., 2016) establishes that N-alkylation of the right-hand indole (compound 10g, N-methyl; compound 10h, N-ethyl; compound 10i, N-4-chlorobenzyl) universally abolishes anticancer cytotoxicity: all N-substituted analogs 10g–10n exhibit IC50 >100 µM against all tested human cancer cell lines (HeLa, PC-3, MDA-MB-231, BxPC-3, C4-2) compared to IC50 38–97 µM for the unsubstituted parent 10a . The left-hand indole substitution effects are more nuanced: a 6-fluoro group (compound 10f) yields a 2-fold increase in anticancer potency (IC50 21–29 µM), whereas 5-methoxy (10b) and 5-bromo (10c) substitutions are detrimental . The 1,2-dimethyl pattern represents a distinct perturbation not captured by existing SAR data and is predicted to yield a unique activity profile.

Structure-Activity Relationship Indole N-alkylation Bis(indolyl)glyoxylamide

Predicted LogP Shift Relative to Unsubstituted Bis(indolyl)glyoxylamide and Its Impact on Permeability

The 1,2-dimethyl substitution introduces two additional methyl groups relative to the unsubstituted bis(indolyl)glyoxylamide scaffold (compound 10a, C20H17N3O2, MW 331.375). Based on standard Hansch π-value contributions (π(CH3) ≈ +0.5 per methyl group), the target compound is predicted to exhibit a calculated logP approximately 1.0 log unit higher than compound 10a . A related dimethylated indole-3-glyoxylamide scaffold, 2-(1,2-dimethyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide (CAS 101938-54-9), has an ACD/LogP of 1.38 . Extending to the larger tryptamine-containing target compound, the estimated logP falls in the range 2.5–3.5, compared to an estimated logP of approximately 1.5–2.5 for the unsubstituted bis(indolyl)glyoxylamide. This logP increase is predicted to enhance passive membrane permeability but may reduce aqueous solubility relative to the unsubstituted parent.

Lipophilicity Physicochemical Properties Drug-likeness

Bis(indolyl)glyoxylamide Scaffold Confers Survivin-Targeting Anticancer Mechanism Not Accessible to Simple Indole-3-glyoxylamides

The bis(indolyl)glyoxylamide core, of which CAS 862831-87-6 is a dimethylated derivative, has been mechanistically validated as a direct survivin binder. Durumamide A, an oxidative tryptamine dimer identified as bis(indolyl)glyoxylamide, was shown by drug affinity responsive target stability (DARTS) assay to directly engage survivin, leading to apoptosis-inducing factor (AIF)-mediated apoptosis in cancer cells . Durumamide A exhibited IC50 values of 25–35 µM across a panel of cancer cell lines . In contrast, simpler indole-3-glyoxylamides (e.g., the N,N-dimethyl series) have been primarily developed as sPLA2 inhibitors (Eli Lilly patent EP1197484A2) or tubulin polymerization inhibitors , mechanisms that are structurally incompatible with the bis(indolyl) scaffold's dimeric architecture. The bis(indolyl)glyoxylamide chemotype thus accesses a distinct target space — survivin/AIF-mediated apoptosis — that is not available to mono-indole glyoxylamide alternatives.

Survivin Apoptosis Target engagement DARTS

Antibacterial Selectivity Window Observed in N-Substituted Bis(indolyl)glyoxylamides Suggests Potential for Selective Anti-Infective Profiling

The bis(indolyl)glyoxylamide series demonstrates a remarkable selectivity window: antibacterial-active N-substituted analogs (compounds 10d, 10g, and 10i) exhibit zero cytotoxicity in mammalian cells at concentrations up to 100 µM . Compound 10d (5-fluoro, left-hand indole) achieved an MIC of 12.5 µg/mL against E. coli with >80% bactericidal activity within 2 hours against both Gram-negative and Gram-positive strains, while showing IC50 >100 µM in all human cell lines tested . This selectivity window exceeds 8-fold (MIC 12.5 µg/mL vs. no mammalian toxicity at 100 µM) and suggests that bis(indolyl)glyoxylamides target bacterial-specific pathways. The 1,2-dimethyl substitution on the target compound CAS 862831-87-6 may, by analogy to the N-methyl substitution of 10g, shift activity toward an antibacterial profile while reducing mammalian cytotoxicity — a hypothesis testable through comparative MIC and cytotoxicity screening.

Antibacterial Gram-negative Selectivity Microbiome

CAS 862831-87-6: Validated Application Scenarios Based on Chemotype Evidence


Survivin-Targeted Anticancer Probe Development Leveraging Bis(indolyl)glyoxylamide Scaffold

The bis(indolyl)glyoxylamide core has been validated as a direct survivin binder through DARTS target engagement assays, with durumamide A inducing AIF-mediated apoptosis in cancer cells at IC50 25–35 µM . CAS 862831-87-6, as a dimethylated derivative of this core, is a rational candidate for survivin-focused chemical probe optimization. Its 1,2-dimethyl substitution may alter binding kinetics or selectivity relative to the unsubstituted scaffold, and its predicted higher logP (2.5–3.5) may improve intracellular accumulation. Researchers procuring this compound for survivin target validation studies benefit from the established mechanistic precedent of the chemotype, while its unique substitution pattern offers unexplored SAR space distinct from the published durumamide A and B series.

Selective Gram-Negative Antibacterial Screening with Built-In Mammalian Cytotoxicity Counter-Screen

N-substituted bis(indolyl)glyoxylamides (compounds 10d, 10g, 10i) demonstrate potent Gram-negative antibacterial activity (MIC 12.5 µg/mL against E. coli) with complete absence of mammalian cytotoxicity up to 100 µM, achieving a selectivity index >8 . The target compound's 1,2-dimethyl substitution pattern structurally resembles the N-alkylated selective antibacterial analogs, making it a high-priority candidate for antibacterial screening cascades where rapid bactericidal action (<2 h, >80% killing) and host-cell safety are both required. Procurement of this specific dimethyl analog enables direct comparison with the published mono-methyl (10g) and unsubstituted (10a) analogs to map the contribution of the second methyl group to antibacterial potency and selectivity.

Structure-Activity Relationship (SAR) Expansion Beyond the Tantak 2016 Series

The Tantak et al. (2016) SAR study systematically varied R1 (indole C5 substitution), R2 (indole C6 substitution), and R3 (indole N-alkylation) across 14 compounds, but did not explore 1,2-dimethyl substitution on the left-hand indole or asymmetrical substitution patterns . CAS 862831-87-6 fills a specific gap in this SAR matrix by combining left-hand 1,2-dimethyl with right-hand free NH — a combination that tests whether N-methylation on the left indole similarly abolishes anticancer activity as observed for right-hand N-methylation (compound 10g), or whether the spatial separation of the N-methyl group from the tryptamine linker preserves cytotoxic activity. This compound is thus a targeted SAR probe for dissecting the positional dependence of the N-alkylation penalty.

Microbiome-Derived Anticancer Metabolite Analog for Host-Microbe Interaction Studies

The identification of durumamide A — an unsubstituted bis(indolyl)glyoxylamide — as a naturally occurring anticancer metabolite produced by the oral commensal Corynebacterium durum from tryptamine establishes the bis(indolyl)glyoxylamide scaffold as a microbiota-host chemical mediator. CAS 862831-87-6 serves as a structurally defined synthetic analog of this natural product class, with the 1,2-dimethyl modification providing a metabolic stability handle (blocking potential indole N-oxidation or N-glucuronidation) that may prolong half-life in microbial co-culture or in vivo models. This compound is suited for comparative studies with durumamide A to assess how indole N-methylation affects stability, target engagement, and anticancer potency in the context of the microbiome-cancer axis.

Quote Request

Request a Quote for 2-(1,2-dimethyl-1H-indol-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.